(4-Fluoro-3-iodophenyl)methanol

説明

The exact mass of the compound (4-Fluoro-3-iodophenyl)methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (4-Fluoro-3-iodophenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Fluoro-3-iodophenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

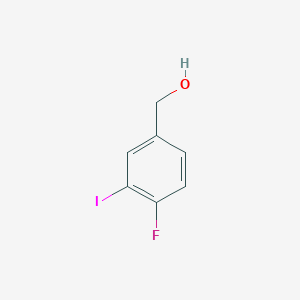

Structure

3D Structure

特性

IUPAC Name |

(4-fluoro-3-iodophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FIO/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUENOVPEGWQHMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90634494 | |

| Record name | (4-Fluoro-3-iodophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227609-87-2 | |

| Record name | 4-Fluoro-3-iodobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=227609-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Fluoro-3-iodophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-fluoro-3-iodophenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Strategic Utility of (4-Fluoro-3-iodophenyl)methanol in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Key Fluorinated Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design.[1][2] Fluorination can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[3] (4-Fluoro-3-iodophenyl)methanol, a functionalized aromatic compound, has emerged as a pivotal building block, particularly valued for its dual reactivity. The presence of both a fluorine atom and an iodine atom on the phenyl ring, coupled with a versatile benzylic alcohol, provides medicinal chemists with a powerful tool for constructing complex molecular architectures.

This guide, prepared from the perspective of a Senior Application Scientist, delves into the synthesis, chemical properties, and primary applications of (4-Fluoro-3-iodophenyl)methanol. We will explore its critical role as an intermediate in the synthesis of targeted therapies, most notably the MEK inhibitor Trametinib, and provide detailed protocols for its synthesis and subsequent transformations in key palladium-catalyzed cross-coupling reactions.

Physicochemical and Safety Data

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in a laboratory setting.

| Property | Value | Source |

| CAS Number | 227609-87-2 | [4] |

| Molecular Formula | C₇H₆FIO | [4] |

| Molecular Weight | 252.03 g/mol | [4] |

| Appearance | Off-white to crystalline solid | [5] |

| Melting Point | 85-89 °C | [5] |

| Storage | Keep in a dark place, sealed in dry, room temperature | [4] |

Safety Profile:

| Hazard Statement | Precautionary Statement | Signal Word |

| H302 - Harmful if swallowed | P280 - Wear protective gloves/protective clothing/eye protection/face protection | Warning |

| H312 - Harmful in contact with skin | ||

| H332 - Harmful if inhaled |

(Data compiled from supplier safety data sheets. Always consult the specific SDS for the material in use.)[4]

Synthesis of (4-Fluoro-3-iodophenyl)methanol

The most common and practical laboratory-scale synthesis of (4-Fluoro-3-iodophenyl)methanol involves the reduction of its corresponding aldehyde, 4-fluoro-3-iodobenzaldehyde. This precursor can be synthesized from commercially available starting materials.

Workflow for the Synthesis of (4-Fluoro-3-iodophenyl)methanol

Caption: Synthetic pathway to (4-Fluoro-3-iodophenyl)methanol.

Part 1: Synthesis of 4-Fluoro-3-iodobenzaldehyde from 4-Fluoro-3-iodotoluene

This two-step process begins with a free-radical bromination of the methyl group, followed by oxidation to the aldehyde.

Experimental Protocol:

-

Bromination:

-

To a solution of 4-fluoro-3-iodotoluene (1.0 eq) in carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of benzoyl peroxide (0.05 eq).

-

Heat the mixture to reflux for 3 hours under a nitrogen atmosphere.[6]

-

Scientist's Insight: The use of a radical initiator like benzoyl peroxide is crucial for the selective bromination of the benzylic position over aromatic bromination. CCl₄ is a classic solvent for such reactions, though safer alternatives like cyclohexane can be explored.

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure to yield crude 4-(bromomethyl)-1-fluoro-2-iodobenzene, which is often used directly in the next step.

-

-

Oxidation:

-

Dissolve the crude benzyl bromide in dimethyl sulfoxide (DMSO).

-

Add sodium bicarbonate (NaHCO₃, 2.0 eq) and heat the mixture to 120°C for 90 minutes.[6]

-

Scientist's Insight: This step is a variation of the Sommelet reaction, where the benzyl bromide is oxidized to the aldehyde. NaHCO₃ acts as a mild base.

-

Cool the reaction to room temperature, quench with water, and extract with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

After filtration, concentrate the solvent and purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford 4-fluoro-3-iodobenzaldehyde.

-

Part 2: Reduction to (4-Fluoro-3-iodophenyl)methanol

The final step is a straightforward reduction of the aldehyde to the primary alcohol.

Experimental Protocol:

-

Reduction:

-

Dissolve 4-fluoro-3-iodobenzaldehyde (1.0 eq) in methanol in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature below 10°C.

-

Scientist's Insight: NaBH₄ is a mild and selective reducing agent that will efficiently reduce the aldehyde without affecting the aryl halide functionalities. Using methanol as a solvent is convenient, but be aware that it will slowly react with NaBH₄; hence, the reaction is typically performed at low temperatures and the borohydride is added in slight excess.

-

After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) at 0°C until the effervescence ceases and the pH is acidic.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate to yield (4-Fluoro-3-iodophenyl)methanol, which can be further purified by recrystallization or column chromatography if necessary.

-

Applications in Pharmaceutical Synthesis

The strategic placement of the iodo, fluoro, and methanol functional groups makes this compound a versatile intermediate. Its most prominent application is in the synthesis of the anticancer drug Trametinib.

Key Intermediate for Trametinib Synthesis

Trametinib is a highly selective allosteric inhibitor of MEK1 and MEK2 enzymes in the MAPK signaling pathway.[7][8] Dysregulation of this pathway is implicated in a significant portion of human cancers.[9] The (4-Fluoro-3-iodophenyl)amino moiety is crucial for the drug's binding and activity. (4-Fluoro-3-iodophenyl)methanol serves as a precursor to N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea, a key fragment in many patented Trametinib syntheses.[10][11]

Synthetic Workflow from Intermediate to Trametinib Core

Caption: Key steps in the synthesis of Trametinib utilizing the target intermediate.

Utility in Palladium-Catalyzed Cross-Coupling Reactions

The aryl iodide bond in (4-Fluoro-3-iodophenyl)methanol is highly susceptible to oxidative addition to a Palladium(0) center, making it an excellent substrate for a variety of powerful C-C and C-N bond-forming reactions. This allows for the diversification of the core structure, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling an organohalide with a boronic acid or ester.[12]

Reaction Principle:

Caption: General scheme of a Suzuki-Miyaura coupling reaction.

Exemplary Protocol:

-

To a degassed mixture of (4-Fluoro-3-iodophenyl)methanol (1.0 eq), the desired arylboronic acid (1.5 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq) in a solvent mixture like 1,4-dioxane and water (e.g., 4:1 v/v), add a palladium catalyst.

-

Common catalysts include Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.05 eq).

-

Scientist's Insight: The choice of catalyst, ligand, base, and solvent system is critical and often requires optimization for specific substrates. The addition of water can accelerate the transmetalation step. Degassing the solvent is essential to prevent oxidation of the Pd(0) catalyst.

-

Heat the reaction mixture under a nitrogen or argon atmosphere at 80-100°C for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purify the residue by column chromatography to yield the coupled product.

Sonogashira Coupling

This reaction facilitates the coupling of terminal alkynes with aryl halides, providing access to substituted alkynylarenes.

Exemplary Protocol:

-

To a solution of (4-Fluoro-3-iodophenyl)methanol (1.0 eq) and a terminal alkyne (1.2 eq) in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq), a copper(I) co-catalyst (e.g., CuI, 0.06 eq), and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

-

Scientist's Insight: The copper(I) co-catalyst is crucial for the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center. The reaction is typically run under anhydrous and anaerobic conditions.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-60°C) until the starting material is consumed.

-

Filter the reaction mixture through a pad of celite to remove the catalyst, washing with the reaction solvent.

-

Concentrate the filtrate and purify the product via column chromatography.

Conclusion

(4-Fluoro-3-iodophenyl)methanol is more than just a chemical intermediate; it is a strategically designed building block that offers multiple avenues for molecular elaboration. Its utility is firmly established in the synthesis of high-value pharmaceutical targets like Trametinib, where its structure directly contributes to the final compound's pharmacological profile. Furthermore, its reactivity in cornerstone synthetic transformations like the Suzuki-Miyaura and Sonogashira couplings provides researchers with a reliable and versatile platform for the rapid generation of novel chemical entities. As the demand for sophisticated, highly-functionalized molecules in drug discovery continues to grow, the importance of key intermediates like (4-Fluoro-3-iodophenyl)methanol is set to increase, making a thorough understanding of its synthesis and application essential for professionals in the field.

References

- Xin, Z., Liu, G., Pei, Z., Szczepankiewicz, B. G., Serby, M. D., & Zhao, H. (2004). U.S.

- Bayer AG. (1986). Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor. U.S.

-

PubChem. (n.d.). (4-Fluoro-3-iodophenyl)(methyl)sulfane. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

- Li, G., et al. (2019). Method for synthesizing trametinib key intermediate.

-

ResearchGate. (n.d.). Suzuki-Miyaura Reaction of Three 4-Iodophenylalanine-Containing Tripeptides. Retrieved January 28, 2026, from [Link]

- ACS Publications. (2025). Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents. Journal of Medicinal Chemistry.

- ResearchGate. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.

-

Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved January 28, 2026, from [Link]

- Ferrer Internacional S A. (1991). Procedure for the preparation of N-cyclopropyl-4-fluoroanilines.

- Bristol Myers Squibb Co. (2004). Iodination of 4-fluoro-benzaldehyde.

-

Taylor & Francis Online. (n.d.). Refinement of MEK inhibitors. Retrieved January 28, 2026, from [Link]

-

National Institutes of Health. (n.d.). Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. Retrieved January 28, 2026, from [Link]

-

European Patent Office. (n.d.). Procedure for the preparation of N-cyclopropyl-4-fluoroanilines. Retrieved January 28, 2026, from [Link]

-

PubMed. (n.d.). The role of fluorine in medicinal chemistry. Retrieved January 28, 2026, from [Link]

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole.

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved January 28, 2026, from [Link]

-

ACS Publications. (n.d.). Applications of Fluorine in Medicinal Chemistry. Retrieved January 28, 2026, from [Link]

- Cardiff University. (2024).

- Li, G., et al. (2019). A method of synthesis Trimetinib key intermediate.

-

Organic Syntheses. (n.d.). (2s,3s)-(+)-(3-phenylcyclopropyl)methanol. Retrieved January 28, 2026, from [Link]

-

National Institutes of Health. (2024). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling. Retrieved January 28, 2026, from [Link]

-

ScienceDirect. (n.d.). Design and synthesis of orally available MEK inhibitors with potent in vivo antitumor efficacy. Retrieved January 28, 2026, from [Link]

- Google Patents. (n.d.). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.

- BenchChem. (2025).

-

New Drug Approvals. (n.d.). Trametinib. Retrieved January 28, 2026, from [Link]

- ResearchGate. (2025). Fluorine in Medicinal Chemistry: A Century of Progress.

-

ChemSynthesis. (2025). (3-ethyl-4-fluorophenyl)methanol. Retrieved January 28, 2026, from [Link]

-

MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents. Retrieved January 28, 2026, from [Link]

-

ACS Publications. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry. Retrieved January 28, 2026, from [Link]

-

SciELO México. (n.d.). "Green" Suzuki-Miyaura cross-coupling. Retrieved January 28, 2026, from [Link]

- Google Patents. (n.d.). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

-

MDPI. (n.d.). Current Development Status of MEK Inhibitors. Retrieved January 28, 2026, from [Link]

-

International Journal of Multidisciplinary Research and Growth Evaluation. (n.d.). Method development and validation for the quantitative estimation of Trametinib. Retrieved January 28, 2026, from [Link]

-

National Institutes of Health. (2018). Continuous multistep synthesis of 2-(azidomethyl)oxazoles. Retrieved January 28, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Platinum thiolate complexes. Retrieved January 28, 2026, from [Link]

- Google Patents. (n.d.). Synthetic method of 3-bromo-4-fluorobenzaldehyde.

- Google Patents. (n.d.). Substituted 3-fluorophenyl methanol compound, pharmaceutical composition and application.

Sources

- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. 227609-87-2|(4-Fluoro-3-iodophenyl)methanol|BLD Pharm [bldpharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-FLUORO-3-IODOBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Current Development Status of MEK Inhibitors | MDPI [mdpi.com]

- 10. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]

- 11. CN109336884A - A method of synthesis Trimetinib key intermediate - Google Patents [patents.google.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to (4-Fluoro-3-iodophenyl)methanol: Structure, Synthesis, and Applications in Drug Discovery

Executive Summary: (4-Fluoro-3-iodophenyl)methanol is a key halogenated building block in modern medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a hydroxymethyl group on a phenyl ring, offers a versatile platform for the synthesis of complex molecular architectures. The fluorine atom can enhance metabolic stability and binding affinity, the iodine atom serves as a reactive handle for cross-coupling reactions, and the alcohol functionality allows for a variety of chemical transformations. This guide provides a comprehensive overview of its structure, IUPAC nomenclature, physicochemical properties, detailed synthetic protocols, spectroscopic characterization, chemical reactivity, and applications as a pivotal intermediate in the development of novel therapeutics.

Chemical Identity and Physicochemical Properties

(4-Fluoro-3-iodophenyl)methanol is an aromatic alcohol distinguished by its halogen substitution. Understanding its fundamental properties is the first step in its effective application.

Structure and IUPAC Nomenclature

The chemical structure consists of a benzyl alcohol core with a fluorine atom at the C4 position and an iodine atom at the C3 position of the phenyl ring.

Caption: Chemical Structure of (4-Fluoro-3-iodophenyl)methanol.

According to the rules set by the International Union of Pure and Applied Chemistry (IUPAC), the principal functional group is the alcohol, which takes the suffix "-methanol". The phenyl ring is the parent structure. Numbering begins at the carbon bearing the methanol group (C1), and proceeds to give the substituents the lowest possible locants. However, for substituted benzenes, the common name of the parent structure (in this case, benzenemethanol) is often used. The substituents are then named and numbered relative to the primary functional group. Therefore, the unambiguous IUPAC name is (4-Fluoro-3-iodophenyl)methanol .[1]

Physicochemical and Identification Data

Quantitative data for (4-Fluoro-3-iodophenyl)methanol is summarized below. These properties are critical for designing reaction conditions, purification procedures, and for storage.

| Property | Value | Source |

| CAS Number | 227609-87-2 | [2] |

| Molecular Formula | C₇H₆FIO | [1][2] |

| Molecular Weight | 252.03 g/mol | [3] |

| Appearance | N/A (Typically a solid) | [2] |

| Purity | ≥97% | [2] |

| Storage Conditions | 4-8°C, keep in dark place, sealed in dry | [2][3] |

| SMILES | OCC1=CC=C(F)C(I)=C1 | [3] |

| InChIKey | KUENOVPEGWQHMJ-UHFFFAOYSA-N | [1] |

Synthesis and Purification

The synthesis of (4-Fluoro-3-iodophenyl)methanol is typically achieved through the reduction of a corresponding carboxylic acid or aldehyde derivative. The choice of starting material and reducing agent is dictated by availability, cost, and desired scale.

Synthetic Workflow: Reduction of 4-Fluoro-3-iodobenzoic Acid

A common and reliable laboratory-scale synthesis involves the reduction of 4-fluoro-3-iodobenzoic acid. This precursor is commercially available or can be synthesized from 4-fluoroaniline through a sequence of iodination and Sandmeyer reactions.

Caption: General workflow for the synthesis of (4-Fluoro-3-iodophenyl)methanol.

Detailed Experimental Protocol

Objective: To synthesize (4-Fluoro-3-iodophenyl)methanol via the reduction of 4-fluoro-3-iodobenzoic acid.

Materials:

-

4-Fluoro-3-iodobenzoic acid

-

Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is flame-dried and cooled under a stream of nitrogen.

-

Reagent Preparation: Anhydrous THF is added to the flask, followed by the slow, portion-wise addition of LiAlH₄ at 0°C (ice bath).

-

Causality: LiAlH₄ is a powerful, unselective reducing agent that reacts violently with water. Anhydrous conditions and an inert atmosphere are mandatory to prevent quenching of the reagent and potential fire hazards. The reduction of a carboxylic acid requires a strong hydride donor like LiAlH₄.

-

-

Substrate Addition: 4-Fluoro-3-iodobenzoic acid is dissolved in a minimal amount of anhydrous THF and added dropwise to the stirred LiAlH₄ suspension at 0°C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-4 hours) until TLC analysis indicates complete consumption of the starting material.

-

Quenching and Workup: The reaction is carefully quenched by cooling the flask back to 0°C and adding, sequentially and dropwise: water, followed by 15% aqueous NaOH, and finally more water. Alternatively, a saturated aqueous solution of Rochelle's salt is added, and the mixture is stirred vigorously until two clear layers form.

-

Trustworthiness: This specific quenching procedure (Fieser workup) is a self-validating system designed to produce a granular, easily filterable precipitate of aluminum salts, simplifying the isolation of the product. Using Rochelle's salt helps to chelate the aluminum salts, preventing the formation of problematic emulsions.[4]

-

-

Extraction and Drying: The resulting slurry is filtered, and the solid is washed with diethyl ether or ethyl acetate. The combined organic filtrates are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.[4]

-

Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to afford the pure (4-fluoro-3-iodophenyl)methanol.

Spectroscopic and Analytical Characterization

Structural confirmation of the synthesized product is paramount. A combination of NMR spectroscopy and mass spectrometry provides unambiguous evidence of its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. The expected chemical shifts and coupling patterns for (4-fluoro-3-iodophenyl)methanol are highly diagnostic.

| ¹H NMR (Expected shifts in CDCl₃) | δ (ppm) | Multiplicity | Integration | Assignment |

| Ar-H | ~7.6 | dd | 1H | H-2 |

| Ar-H | ~7.2 | ddd | 1H | H-6 |

| Ar-H | ~7.0 | t | 1H | H-5 |

| -CH₂- | ~4.6 | s | 2H | -CH₂OH |

| -OH | variable | br s | 1H | -OH |

| ¹³C NMR (Expected shifts in CDCl₃) | δ (ppm) | Assignment |

| Ar-C -F | ~160 (d, ¹JCF ≈ 250 Hz) | C-4 |

| Ar-C -CH₂OH | ~142 (d) | C-1 |

| Ar-C H | ~135 (d) | C-2 |

| Ar-C H | ~125 (d) | C-6 |

| Ar-C H | ~115 (d, ²JCF ≈ 20 Hz) | C-5 |

| Ar-C -I | ~95 (d) | C-3 |

| -C H₂OH | ~64 | -CH₂OH |

Note: The provided NMR data are estimations based on standard chemical shift values and coupling constants for similar structures. Actual experimental values may vary slightly. Published data for reference should always be consulted.[5][6]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. For (4-fluoro-3-iodophenyl)methanol, the monoisotopic mass is 251.94473 Da.[1] Electrospray ionization (ESI) would likely show a protonated molecular ion [M+H]⁺ at m/z 252.95201.[1]

Chemical Reactivity and Synthetic Utility

The synthetic value of (4-fluoro-3-iodophenyl)methanol lies in the orthogonal reactivity of its three functional groups.

-

Hydroxymethyl Group (-CH₂OH): This primary alcohol can be easily oxidized to the corresponding aldehyde or carboxylic acid, converted to a leaving group (e.g., tosylate or halide) for nucleophilic substitution, or used in esterification and etherification reactions.

-

Iodo Group (-I): The C-I bond is the most reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This allows for the facile introduction of a wide variety of carbon and heteroatom substituents at the C3 position.

-

Fluoro Group (-F): The C-F bond is generally inert to the conditions used for transformations at the other two sites. It acts as a bioisostere for a hydrogen atom, modulating the lipophilicity, pKa, and metabolic stability of the final molecule. The introduction of fluorine is a common strategy in drug design to enhance pharmacokinetic and pharmacodynamic properties.[7]

Applications in Medicinal Chemistry and Drug Development

(4-Fluoro-3-iodophenyl)methanol is not typically a final drug product but rather a crucial intermediate for building more complex active pharmaceutical ingredients (APIs). Its utility is demonstrated in its frequent appearance in patents for novel therapeutics.

For instance, substituted fluorophenyl methanol compounds have been investigated for their potential as antiviral agents.[8] The core structure provided by this building block allows for systematic modification through reactions at the iodo and alcohol positions to perform structure-activity relationship (SAR) studies. These studies are essential for optimizing a lead compound's potency, selectivity, and safety profile.[9][10] The presence of both fluorine and iodine allows chemists to first perform an iodine-selective reaction (like a Suzuki coupling) and then, if needed, utilize the fluorine for other transformations, or simply retain it for its beneficial effects on the molecule's biological properties.

Safety and Handling

As a laboratory chemical, (4-fluoro-3-iodophenyl)methanol must be handled with appropriate precautions.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). Some suppliers also list H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled).[2][3]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

-

Personal Protective Equipment (PPE): Safety glasses, lab coat, and chemical-resistant gloves are mandatory. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

(4-Fluoro-3-iodophenyl)methanol is a high-value synthetic intermediate that provides a strategic entry point for the synthesis of diverse and complex molecules, particularly within the field of drug discovery. Its well-defined structure, predictable reactivity, and the synergistic properties of its functional groups make it an indispensable tool for medicinal chemists. The synthetic protocols are robust and scalable, and its characterization is straightforward with modern analytical techniques. Continued exploration of its reactivity will undoubtedly lead to its incorporation into the synthesis of next-generation pharmaceuticals.

References

-

AOBChem. (4-Fluoro-3-iodophenyl)methanol. [Link]

-

PubChem. (4-Fluoro-3-iodophenyl)(methyl)sulfane. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Fluoro-3-nitrobenzyl alcohol. National Center for Biotechnology Information. [Link]

-

PubChemLite. (4-fluoro-3-iodophenyl)methanol. [Link]

-

Chemsrc. tris-(4-iodophenyl)methanol. [Link]

- Google Patents.

-

PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]

-

Cheméo. Chemical Properties of 4-Fluorobenzyl alcohol (CAS 459-56-3). [Link]

-

Organic Syntheses. (2s,3s)-(+)-(3-phenylcyclopropyl)methanol. [Link]

-

Royal Society of Chemistry. Tris(4-azidophenyl)methanol – a novel and multifunctional thiol protecting group. [Link]

-

MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

PubChemLite. (3-fluoro-4-iodophenyl)methanol. [Link]

-

Shanghai Lizhuo Pharmaceutical Technology Co., Ltd. 4-Iodobenzyl Alcohol. [Link]

-

IntechOpen. Advances in Drug Discovery: Navigating Challenges and Embracing Innovation. [Link]

-

ChemSynthesis. (3-ethyl-4-fluorophenyl)methanol. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information (ESI) for Catalysis. [Link]

-

EPFL. NMR Chemical Shifts of Trace Impurities. [Link]

-

ResearchGate. NMR Solvent Data Chart. [Link]

Sources

- 1. PubChemLite - (4-fluoro-3-iodophenyl)methanol (C7H6FIO) [pubchemlite.lcsb.uni.lu]

- 2. aobchem.com [aobchem.com]

- 3. 227609-87-2|(4-Fluoro-3-iodophenyl)methanol|BLD Pharm [bldpharm.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. epfl.ch [epfl.ch]

- 6. researchgate.net [researchgate.net]

- 7. jelsciences.com [jelsciences.com]

- 8. CN105294567A - Substituted 3-fluorophenyl methanol compound, pharmaceutical composition and application - Google Patents [patents.google.com]

- 9. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Advances in Drug Discovery: Navigating Challenges and Embracing Innovation - Australian Journal of Biomedical Research [aubiomed.org]

A Comprehensive Guide to the Safe Handling of Iodo-Aromatic Compounds for Research and Development

This guide provides an in-depth examination of the safety protocols and core principles required for the safe handling of iodo-aromatic compounds. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple checklist to instill a deep, causal understanding of the hazards involved and the rationale behind each safety measure. By grounding our protocols in the fundamental chemical properties of these versatile yet hazardous reagents, we aim to foster a culture of intrinsic safety and scientific excellence.

The Chemist's Dichotomy: Utility vs. Hazard

Iodo-aromatic compounds are indispensable building blocks in modern synthetic chemistry. Their utility stems from the unique reactivity of the carbon-iodine (C-I) bond, which is the most reactive of the carbon-halogen bonds. This property makes them superior substrates for a wide array of transformations, including palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), lithium-halogen exchange, and the formation of hypervalent iodine reagents[1]. This synthetic versatility is crucial in the rapid assembly of complex molecules for pharmaceuticals and materials science[2].

However, the very reactivity that makes iodo-aromatics so valuable also underpins their inherent hazards. The relative weakness of the C-I bond contributes to their sensitivity to light and heat, while their molecular properties can lead to significant toxicological risks. A thorough understanding of this dichotomy is the first step toward safe and effective utilization.

Core Hazard Profile and Risk Assessment

A robust safety plan begins with a clear-eyed assessment of the specific dangers a chemical class presents. For iodo-aromatics, the risks can be categorized into toxicological, chemical reactivity, and physical hazards.

Toxicological Profile

Iodo-aromatic compounds can pose health risks through multiple routes of exposure. Using iodobenzene as a representative model, the primary concerns are:

-

Inhalation: Vapors are a significant concern. Inhalation can lead to respiratory tract irritation, coughing, and nausea. At high concentrations, it may cause central nervous system depression, with symptoms including dizziness, headache, reduced alertness, and lack of coordination[3]. The inhalation hazard is amplified at elevated temperatures[3].

-

Dermal Contact: These compounds can irritate the skin. Prolonged contact should always be avoided[3].

-

Eye Contact: Direct contact can cause serious eye irritation and potential damage[4].

-

Ingestion: Iodo-aromatics are often classified as harmful if swallowed, potentially causing systemic effects[4].

-

Chronic Effects: Long-term exposure to iodine-containing compounds may impact thyroid function[5]. While specific data for many iodo-aromatics is limited, the metabolic release of iodide is a plausible concern that warrants caution.

Chemical Reactivity and Stability

-

Photosensitivity: The C-I bond is susceptible to homolytic cleavage by UV light, which can generate aryl radicals. This not only degrades the compound but can also initiate unwanted side reactions. Therefore, storage in amber or opaque containers is mandatory[4].

-

Thermal Sensitivity: Heating can lead to decomposition and pressure buildup in sealed containers[3].

-

Incompatibilities: Iodo-aromatics can react vigorously with certain materials. They are known to be incompatible with strong oxidizing agents and reactive metals like magnesium[3]. The use of elemental iodine as a reagent in their synthesis introduces further incompatibility risks, as iodine is a strong oxidizer that can react violently with materials like acetylene, ammonia, and metal powders[5][6].

Physical Hazards

Many iodo-aromatics are combustible liquids or solids[4]. While they may have relatively high flash points, the risk of fire is not negligible, especially when handled near ignition sources or in the presence of strong oxidizers that can enhance combustion[5][6]. Solid iodo-aromatics can also present a dust inhalation hazard.

A Framework for Risk Assessment

Before any procedure, a thorough risk assessment must be conducted. This process involves identifying the specific hazards of the compounds and the experimental setup, evaluating the potential for exposure, and implementing appropriate control measures.

Caption: A logical workflow for conducting a task-specific risk assessment.

The Hierarchy of Controls: A Systematic Approach to Safety

The most effective safety strategies follow the "Hierarchy of Controls," which prioritizes risk mitigation tactics from most to least effective. Relying on the lowest tier (PPE) without considering the upper tiers is a hallmark of a deficient safety culture.

Caption: The Hierarchy of Controls prioritizes safety measures.

-

Elimination/Substitution: While rarely possible due to the specific reactivity of iodo-aromatics, one should always consider if a less hazardous alternative (e.g., a bromo- or chloro-aromatic) could achieve the desired synthetic outcome.

-

Engineering Controls: This is the most critical and effective tier for handling iodo-aromatics.

-

Chemical Fume Hood: All manipulations of iodo-aromatic compounds, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or dust.

-

Glove Boxes: For highly sensitive or toxic derivatives, or when working under strictly inert conditions, a glove box provides an even higher level of containment.

-

-

Administrative Controls: These are the procedures and practices that minimize exposure.

-

Designated Areas: Clearly mark areas where iodo-aromatics are stored and handled.

-

Standard Operating Procedures (SOPs): All personnel must be trained on detailed SOPs for handling these compounds.

-

Labeling: All containers must be clearly labeled with the chemical identity and appropriate GHS hazard warnings[4].

-

-

Personal Protective Equipment (PPE): PPE is the last line of defense and is non-negotiable.

-

Eye Protection: Chemical splash goggles are mandatory. For tasks with a higher splash risk, a face shield should be worn in addition to goggles[4].

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of immediately after contamination[4]. Consult a glove compatibility chart for the specific solvent being used.

-

Body Protection: A flame-resistant lab coat must be worn and fully buttoned.

-

Respiratory Protection: For emergency situations or when engineering controls are insufficient, a properly fitted respirator with an appropriate organic vapor cartridge is required.

-

Standard Operating Procedures (SOPs)

Adherence to validated SOPs is crucial for ensuring reproducible safety.

Experimental Protocol: Weighing and Handling Solid Iodo-Aromatics

-

Preparation: Don all required PPE (goggles, lab coat, gloves). Ensure the chemical fume hood sash is at the appropriate working height.

-

Designate Workspace: Place a disposable absorbent bench liner on the work surface inside the fume hood to contain any minor spills.

-

Weighing: Use an analytical balance inside the fume hood if possible. If not, tare a sealed container (e.g., a vial with a cap), remove it from the balance, add the solid inside the fume hood, seal the container, and then re-weigh it outside the hood. This "weighing by difference" method minimizes the chance of contaminating the balance.

-

Transfer: Use spatulas and powder funnels to transfer solids. Avoid creating dust clouds by performing all transfers slowly and deliberately.

-

Cleanup: After use, decontaminate spatulas and glassware. Wipe down the work surface with an appropriate solvent and dispose of the bench liner and any contaminated wipes in the designated solid hazardous waste container.

Experimental Protocol: Handling Iodo-Aromatics in Solution

-

Preparation: All steps must be conducted within a chemical fume hood. Ensure all required PPE is in use.

-

Glassware: Inspect all glassware for cracks or defects before use.

-

Transfers: Use syringes or cannulas for liquid transfers to minimize vapor release and spills.

-

Heating: If a reaction requires heating, use a well-controlled heating mantle with a thermocouple and a stirrer. Never heat a closed system. Ensure the setup is equipped with a condenser to prevent vapor loss.

-

Work-up: Quenching, extraction, and solvent removal (e.g., on a rotary evaporator) must all be performed within a ventilated enclosure like a fume hood.

Emergency Response Protocols

Preparedness is key to mitigating the consequences of an incident.

Chemical Spills

The appropriate response depends on the scale and nature of the spill.

Caption: A decision tree for responding to chemical spills.

-

Minor Spill (Manageable by lab personnel):

-

Alert nearby colleagues.

-

If not already worn, don appropriate PPE, including a respirator if vapor concentrations are high.

-

Contain the spill using a non-combustible absorbent material (e.g., vermiculite, sand)[4].

-

Carefully collect the absorbed material into a labeled, sealable container for hazardous waste.

-

Clean the spill area with soap and water.

-

-

Major Spill (Beyond the control of lab personnel):

-

Evacuate the laboratory immediately.

-

Alert others and activate the nearest fire alarm.

-

Close the laboratory doors to contain the vapors.

-

Call your institution's emergency response team from a safe location.

-

Personnel Exposure

-

Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes. Remove all contaminated clothing[6].

-

Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[4][6].

-

Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention[4].

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[4].

Storage and Waste Management

Proper long-term management is as important as active handling.

-

Storage: Store iodo-aromatic compounds in tightly sealed, properly labeled containers[4]. The storage area must be cool, dry, dark, and well-ventilated[3][4]. Store them away from incompatible materials, particularly strong oxidizers and reactive metals[3].

-

Waste Disposal: All waste containing iodo-aromatics (solid waste, used solvents, contaminated PPE) must be disposed of as hazardous waste. Collect waste in clearly labeled, sealed containers. Never pour iodo-aromatic waste down the drain[3][6]. Follow all local, state, and federal regulations for hazardous waste disposal.

Data Summary

The following table summarizes key safety data for the model compound iodobenzene and the related hazardous reagent, elemental iodine.

| Parameter | Iodobenzene | Elemental Iodine |

| CAS Number | 591-50-4[4] | 7553-56-2[5] |

| Appearance | Colorless liquid[4] | Grayish-black solid with a characteristic odor[5] |

| Primary Hazards | Harmful if swallowed, Causes serious eye irritation, Combustible liquid[4] | Strong oxidizer, Corrosive, Acutely toxic, Thyroid hazard[5][6] |

| Inhalation Hazard | Vapors may cause drowsiness and dizziness[3] | Vapors are severely irritating to the respiratory tract[5][7] |

| OEL (TLV-TWA) | Not Established | 0.01 ppm[5] |

| Storage | Store in a cool, dry, dark, well-ventilated area away from incompatibles[3][4] | Store separately from combustible and reducing materials[5][6] |

Conclusion

Iodo-aromatic compounds are powerful tools in the synthetic chemist's arsenal. By understanding their inherent chemical properties and treating them with the respect they deserve, researchers can safely unlock their full potential. A safety-first mindset, built on the principles of risk assessment and the hierarchy of controls, is not a barrier to discovery but rather the bedrock upon which successful and responsible science is built.

References

-

Title: Aromatic Iodides: Synthesis and Conversion to Heterocycles. Source: MDPI. URL: [Link]

-

Title: Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Source: MDPI. URL: [Link]

-

Title: Iodoarenes synthesis by iodination or substitution. Source: Organic Chemistry Portal. URL: [Link]

-

Title: Iodine - Hazardous Substance Fact Sheet. Source: New Jersey Department of Health. URL: [Link]

-

Title: Hydrocarbon iodination: Aromatic compound iodination overview and reactions. Source: Chemia. URL: [Link]

-

Title: ICSC 0167 - IODINE. Source: International Chemical Safety Cards (ICSCs). URL: [Link]

-

Title: Selective C–H Iodination of (Hetero)arenes. Source: ACS Publications - Organic Letters. URL: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. ICSC 0167 - IODINE [chemicalsafety.ilo.org]

- 6. nj.gov [nj.gov]

- 7. Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15 – Chemia [chemia.manac-inc.co.jp]

Application Notes and Protocols for Scale-Up of Reactions Involving (4-Fluoro-3-iodophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of (4-Fluoro-3-iodophenyl)methanol in Synthesis

(4-Fluoro-3-iodophenyl)methanol is a key building block in modern synthetic chemistry, particularly in the pharmaceutical and materials science sectors. Its utility lies in the orthogonal reactivity of its two halogen substituents. The iodo group is highly susceptible to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings, allowing for the facile introduction of diverse molecular fragments.[1] The fluorine atom, on the other hand, can impart desirable physicochemical properties to the final product, such as increased metabolic stability, enhanced binding affinity to biological targets, and modified lipophilicity. The benzylic alcohol functionality provides a further point for chemical modification.

This document provides a detailed guide to the scale-up of reactions involving (4-Fluoro-3-iodophenyl)methanol, with a focus on the Suzuki-Miyaura cross-coupling as a representative and widely used transformation. The principles and protocols discussed herein are intended to provide a robust framework for process development, ensuring safety, efficiency, and reproducibility when transitioning from laboratory to pilot or manufacturing scale.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of all reagents is paramount for safe and effective scale-up.

| Property | Value | Source |

| CAS Number | 227609-87-2 | [2] |

| Molecular Formula | C₇H₆FIO | [2] |

| Molecular Weight | 252.03 g/mol | Calculated |

| Appearance | Not specified (likely a solid) | [2] |

| Purity | ≥ 97% | [2] |

| Storage Temperature | 4-8°C | [2] |

Safety Information:

According to supplier safety data, (4-Fluoro-3-iodophenyl)methanol is associated with the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and using appropriate personal protective equipment (PPE).[2]

Synthesis of (4-Fluoro-3-iodophenyl)methanol

While various synthetic routes may exist, a plausible approach involves the reduction of the corresponding aldehyde, 4-fluoro-3-iodobenzaldehyde. A literature procedure for the synthesis of this aldehyde starts from 4-fluoro-3-iodotoluene via a two-step process: radical bromination of the methyl group followed by hydrolysis.[3]

Alternatively, reduction of a carboxylic acid precursor, if available, using a suitable reducing agent like lithium aluminum hydride, is a common method for the preparation of benzyl alcohols.

Scale-Up of a Representative Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds.[4] The following section details the critical considerations for scaling up the reaction of (4-Fluoro-3-iodophenyl)methanol with a generic arylboronic acid.

Reaction Scheme:

Critical Process Parameters and Rationale

Successful scale-up hinges on the identification and control of critical process parameters (CPPs).

| Parameter | Laboratory Scale | Scale-Up Considerations and Rationale |

| Catalyst Loading | 1-5 mol% | Reduce to 0.1-0.5 mol% or lower. High catalyst loading is costly and can lead to higher levels of residual palladium in the product. Catalyst selection is crucial; for sterically hindered substrates, ligands like SPhos or XPhos may be necessary. |

| Solvent | Dioxane, THF, DMF | Toluene, 2-MeTHF, or aqueous ethanol are often preferred for their lower cost, more favorable safety profiles, and ease of workup. The choice of solvent can significantly impact reaction kinetics and impurity profiles.[5] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | K₃PO₄ is often effective, but less expensive bases like K₂CO₃ or even NaOH should be evaluated. The choice of base can influence the rate of transmetalation and the stability of the boronic acid. |

| Temperature | 80-110 °C | Precise temperature control is critical. Exothermic events are common in Suzuki couplings and can lead to thermal runaway if not properly managed. Reaction calorimetry studies are highly recommended to determine the heat of reaction and the maximum temperature of the synthetic reaction (MTSR).[6] |

| Agitation | Magnetic stirring | Mechanical stirring is required for efficient mixing in larger reactors to ensure good mass and heat transfer, preventing localized overheating and side reactions. |

| Reagent Addition | All at once | For highly exothermic reactions, controlled addition of one of the reactants (e.g., the boronic acid solution) can be a key safety measure to manage the heat evolution. |

| Water Content | Anhydrous or aqueous mixture | A small amount of water is often beneficial for the Suzuki-Miyaura reaction. However, the water content should be carefully controlled as it can affect catalyst activity and side reactions like deboronation. |

Process Workflow Diagram

Caption: Generalized workflow for the scale-up of a Suzuki-Miyaura coupling reaction.

Detailed Protocol (Model System)

This protocol is a representative example and should be optimized for the specific arylboronic acid being used.

Materials:

-

(4-Fluoro-3-iodophenyl)methanol (1.0 eq)

-

Arylboronic acid (1.1-1.5 eq)

-

Potassium carbonate (K₂CO₃) (2.0-3.0 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.5-1.0 mol%)

-

Toluene or 2-MeTHF (5-10 volumes)

-

Water (1-2 volumes)

Procedure:

-

Reactor Setup and Inerting: Charge a suitably sized reactor with (4-Fluoro-3-iodophenyl)methanol, arylboronic acid, and potassium carbonate. The reactor should be equipped with a mechanical stirrer, a temperature probe, a condenser, and a nitrogen inlet. Purge the reactor with nitrogen for at least 30 minutes to ensure an inert atmosphere.

-

Solvent Addition: Add the chosen organic solvent and water to the reactor. Begin agitation.

-

Catalyst Addition: Add the palladium catalyst to the reaction mixture.

-

Heating and Reaction Monitoring: Heat the reaction mixture to the target temperature (typically 80-90 °C). Monitor the reaction progress by HPLC or UPLC until the starting material is consumed to the desired level. Be vigilant for any exotherm and have cooling ready.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Add water to dissolve the inorganic salts.

-

Separate the organic layer.

-

Wash the organic layer with brine.

-

Filter the organic layer through a pad of celite to remove any palladium black.[7]

-

-

Purification:

-

Concentrate the organic layer under reduced pressure.

-

The crude product can be purified by crystallization from a suitable solvent system (e.g., toluene/heptane, ethyl acetate/heptane). The self-organization of fluorinated compounds can lead to complex crystallization behavior.[8]

-

Impurity Profile and Mitigation

| Potential Impurity | Origin | Mitigation Strategy |

| Homocoupled biaryl (Ar-Ar) | Side reaction of the boronic acid. | Use of a slight excess of the aryl iodide, controlled addition of the boronic acid, and optimization of the base and temperature. |

| Deboronated starting material | Hydrolysis of the boronic acid. | Use of appropriate base and controlled water content. |

| Deiodinated starting material | Reductive dehalogenation. | Ensure a strictly inert atmosphere; minimize reaction time. |

| Residual Palladium | Catalyst carry-over. | Treatment with activated carbon, silica gel, or specific palladium scavengers. Filtration through celite can also be effective. |

Process Safety Considerations

-

Thermal Hazards: Suzuki-Miyaura reactions can be exothermic. A thermal hazard assessment, including reaction calorimetry, is essential before scaling up to understand the potential for a runaway reaction.[6]

-

Aryl Iodide Stability: While generally stable, some aryl iodides can be light-sensitive or undergo deiodination at elevated temperatures. Store (4-Fluoro-3-iodophenyl)methanol protected from light and at the recommended temperature.

-

Reagent Handling: Handle all reagents in a well-ventilated area, wearing appropriate PPE. Methanol, a potential solvent or byproduct of some reactions, is toxic and flammable.[9][10]

In-Process Analytical Monitoring

Regular monitoring of the reaction is crucial for process control and optimization.

-

HPLC/UPLC: The primary tool for monitoring the consumption of starting materials and the formation of the product and byproducts. A stable baseline and good resolution between all key components are necessary.

-

¹H and ¹⁹F NMR: Useful for structural confirmation of the final product and for identifying fluorinated impurities.

Conclusion

The scale-up of reactions involving (4-Fluoro-3-iodophenyl)methanol, particularly palladium-catalyzed cross-couplings, requires a systematic and data-driven approach. Careful consideration of reaction parameters, a thorough understanding of potential thermal hazards, and robust in-process monitoring are essential for a safe, efficient, and reproducible manufacturing process. The protocols and guidelines presented in this document provide a solid foundation for researchers and process chemists to successfully transition these important transformations from the laboratory to a larger scale.

References

- Xin, Z., et al. (2004). Preparation of pyrazolopyridine derivatives as protein kinase inhibitors.

-

AOBChem. (4-Fluoro-3-iodophenyl)methanol. Retrieved from [Link]

- Baumann, M., et al. (2008). Process for the production of palladium supported catalysts for catalyzing heck, suzuki-miyaura sonogashira coupling and buchwald-hartwig reactions. WO2008138938A2.

- Baryshev, A. V., et al. (2016). Solution Chemistry to Control Boron-Containing Monolayers on Silicon: Reactions of Boric Acid and 4-Fluorophenylboronic Acid. OSTI.GOV.

- Wang, D., et al. (2021). Pd/Cu bimetallic catalysis to access highly fluorinated biaryls from aryl halides and fluorinated arenes.

- MacNeil, S. L., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1646-1655.

- Liu, L., et al. (2014).

- Powers, D. C., et al. (2022). Mechanism of the Aryl–F Bond-Forming Step from Bi(V) Fluorides. Accounts of Chemical Research, 55(16), 2294-2307.

- Pirola, M., et al. (2018). Chemical reaction engineering, process design and scale-up issues at the frontier of synthesis: flow chemistry. La Chimica & L'Industria.

- Wang, L., et al. (2012).

- Lin, H. C. (1989). Process for the preparation of 4-fluorophthalic anhydride. EP 0127803 B1.

- Harada, K., et al. (1999). Process for preparing 4-fluoro-3-trifluoromethylphenol.

- Razafindrainibe, F., et al. (2019). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 25(21), 5463-5467.

- Yoshida, K., et al. (2019). Effective Utilization of Flow Chemistry: Use of Unstable Intermediates, Inhibition of Side Reactions, and Scale-Up for Boronic Acid Synthesis. Organic Process Research & Development, 23(8), 1572-1580.

- Wang, Q., et al. (2022). Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D.

- Sadeghi, S., et al. (2016). Synthesis of 4-[18F]fluoroiodobenzene and its application in Sonogashira cross-coupling reactions. Journal of Labelled Compounds and Radiopharmaceuticals, 59(10), 409-413.

- Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440.

- Stanetty, C., et al. (2023).

- Mitchell, L., et al. (2019). Characterisation of Mesomixing in Laboratory Scale Reactors Using CFD and the Fourth Bourne Reaction. AIChE Journal.

-

PubChem. (4-Fluoro-3-iodophenyl)methylsilane. Retrieved from [Link]

- El-Fakih, H., et al. (2022). Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)

- Ossila. (2023). Bis(4-fluorophenyl)

- Ahmad, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4991.

- Yoneda, T. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

- ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?.

- Shmatova, O. I., et al. (2021). Regio- and Stereoselective Synthesis of CF3‑Containing 1,2- and 1,1- Diarylethenes. Switchable Reaction of β‑Halo-β-(trifluoromethyl)styrenes with Boronic Acids. The Journal of Organic Chemistry, 86(3), 2457-2473.

-

Heravi, M. M., et al. (2014). Pd/C-catalyzed, copper-free Sonogashira coupling: one-pot synthesis of 1-aryl-4-(2-phenylethynyl)[2][3][11]triazolo[4,3-a]quinoxalines in water. RSC Advances, 4(78), 41533-41537.

- Okrut, A., et al. (2023). Synthesis of Calamitic Fluorinated Mesogens with Complex Crystallization Behavior.

- Carl ROTH. (n.d.).

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Braga, D., et al. (2015). Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. CrystEngComm, 17(36), 6917-6923.

- Sigma-Aldrich. (2020).

- Medline. (2014).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. aobchem.com [aobchem.com]

- 3. 4-FLUORO-3-IODOBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. mdpi.com [mdpi.com]

- 6. proceedings.aiche.org [proceedings.aiche.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Calamitic Fluorinated Mesogens with Complex Crystallization Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. medline.com [medline.com]

- 11. osti.gov [osti.gov]

Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds from (4-Fluoro-3-iodophenyl)methanol

Introduction: The Strategic Advantage of (4-Fluoro-3-iodophenyl)methanol in Heterocyclic Chemistry

Heterocyclic compounds form the bedrock of medicinal chemistry and drug discovery, with a vast number of pharmaceuticals incorporating these structural motifs.[1][2] Their unique three-dimensional arrangements and ability to engage in various biological interactions make them privileged scaffolds in the design of novel therapeutic agents. The strategic selection of starting materials is paramount for the efficient and modular synthesis of diverse heterocyclic libraries. (4-Fluoro-3-iodophenyl)methanol emerges as a highly valuable and versatile building block for this purpose. Its structure incorporates several key features: a fluorine atom, which can enhance metabolic stability and binding affinity; an iodo group, a versatile handle for a wide array of cross-coupling reactions; and a benzylic alcohol, which can participate in cyclization reactions or be readily transformed into other functional groups. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel heterocyclic compounds from (4-fluoro-3-iodophenyl)methanol, detailing robust protocols and the underlying chemical principles.

Core Synthetic Strategies: A Multi-pronged Approach to Heterocyclic Diversity

The journey from (4-fluoro-3-iodophenyl)methanol to complex heterocyclic frameworks can be navigated through several powerful synthetic strategies. This guide will focus on two primary and highly effective approaches:

-

Sequential Cross-Coupling and Intramolecular Cyclization: This powerful two-step sequence first introduces a carefully chosen substituent at the ortho-position to the benzylic alcohol via a palladium- or copper-catalyzed cross-coupling reaction. This is followed by an intramolecular cyclization to construct the desired heterocyclic ring. This approach offers exceptional modularity, allowing for the synthesis of a wide variety of heterocyclic cores by simply changing the coupling partner.

-

Direct Intramolecular Cyclization Strategies: In certain cases, the benzylic alcohol can be directly involved in a cyclization reaction with a pre-functionalized partner, offering a more atom-economical route to specific heterocyclic systems.

Strategy 1: Sequential Cross-Coupling and Intramolecular Cyclization

This strategy hinges on the strategic utilization of the iodo group for carbon-carbon and carbon-heteroatom bond formation, followed by a cyclization step involving the benzylic alcohol.

Sonogashira Coupling followed by Intramolecular Cyclization: A Gateway to Fused Furans and Pyrroles

The Sonogashira reaction is a robust and reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[3][4] By coupling (4-fluoro-3-iodophenyl)methanol with various terminal alkynes, we can generate key ortho-alkynylbenzyl alcohol intermediates, which are primed for intramolecular cyclization to yield valuable benzofuran and other related heterocyclic scaffolds.

Caption: Workflow for Benzofuran Synthesis.

Step A: Sonogashira Coupling

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (4-fluoro-3-iodophenyl)methanol (1.0 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).

-

Solvent and Reagents: Add anhydrous, degassed THF and triethylamine (2.0 eq).

-

Alkyne Addition: Add the desired terminal alkyne (1.2 eq) dropwise to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the ortho-alkynylbenzyl alcohol intermediate.

Step B: Intramolecular Cyclization (Base-mediated)

-

Reaction Setup: Dissolve the purified ortho-alkynylbenzyl alcohol intermediate (1.0 eq) in anhydrous DMF in a round-bottom flask.

-

Base Addition: Add potassium tert-butoxide (1.5 eq) portion-wise at 0 °C.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up: Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-substituted-5-fluorobenzofuran.

| Entry | Terminal Alkyne | Product | Yield (%) |

| 1 | Phenylacetylene | 5-Fluoro-2-phenylbenzofuran | 85 |

| 2 | 1-Hexyne | 2-Butyl-5-fluorobenzofuran | 78 |

| 3 | Trimethylsilylacetylene | 5-Fluoro-2-(trimethylsilyl)benzofuran | 92 |

Causality Behind Experimental Choices:

-

The use of a palladium catalyst in combination with a copper(I) co-catalyst is standard for the Sonogashira reaction, facilitating the key catalytic cycles.[3]

-

Triethylamine acts as a base to deprotonate the terminal alkyne and neutralize the HI formed during the reaction.

-

Potassium tert-butoxide is a strong, non-nucleophilic base ideal for promoting the intramolecular 5-exo-dig cyclization of the alcohol onto the alkyne.

Suzuki-Miyaura Coupling: A Versatile Route to Biaryl-based Heterocycles

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[5][6] This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 3-position of (4-fluoro-3-iodophenyl)methanol. Subsequent functional group manipulation and cyclization can lead to a variety of fused heterocyclic systems.

Caption: Suzuki Coupling for Heterocycle Synthesis.

-

Reaction Setup: In a microwave vial, combine (4-fluoro-3-iodophenyl)methanol (1.0 eq), the desired arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

-

Solvent: Add a 3:1 mixture of dioxane and water.

-

Reaction Conditions: Seal the vial and heat in a microwave reactor at 120 °C for 30 minutes.

-

Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, and concentrate.

-

Purification: Purify the crude product by flash chromatography to obtain the biaryl methanol intermediate.

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | 2-Methoxyphenylboronic acid | (3-(2-methoxyphenyl)-4-fluorophenyl)methanol | 91 |

| 2 | Thiophene-2-boronic acid | (4-fluoro-3-(thiophen-2-yl)phenyl)methanol | 87 |

| 3 | Pyridine-3-boronic acid | (4-fluoro-3-(pyridin-3-yl)phenyl)methanol | 82 |

Expert Insights:

-

The choice of a palladium catalyst with appropriate ligands is crucial for the success of the Suzuki-Miyaura coupling.[6][7] Pd(dppf)Cl₂ is often a robust catalyst for a wide range of substrates.

-

The use of an aqueous base like K₂CO₃ is common and effective for this transformation.

-

Microwave heating can significantly reduce reaction times compared to conventional heating.

Strategy 2: Synthesis of Isoindolinones via Carbonylation and Cyclization

Isoindolinones are an important class of N-heterocycles with diverse biological activities.[8][9] A powerful strategy for their synthesis from (4-fluoro-3-iodophenyl)methanol involves a palladium-catalyzed aminocarbonylation reaction.

Caption: Pathway to Isoindolinone Derivatives.

Step A: Oxidation of (4-Fluoro-3-iodophenyl)methanol

-

Reaction Setup: Dissolve (4-fluoro-3-iodophenyl)methanol (1.0 eq) in dichloromethane (DCM).

-

Oxidant Addition: Add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.

-

Reaction Conditions: Stir for 1-2 hours until the starting material is consumed (monitored by TLC).

-

Work-up: Quench the reaction with a saturated solution of NaHCO₃ and Na₂S₂O₃. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to afford 4-fluoro-3-iodobenzaldehyde.

Step B: Palladium-Catalyzed Aminocarbonylation

-

Reaction Setup: To a pressure vessel, add 4-fluoro-3-iodobenzaldehyde (1.0 eq), Pd(OAc)₂ (0.05 eq), and Xantphos (0.1 eq).

-

Solvent and Reagents: Add toluene, the desired primary amine (1.5 eq), and DBU (2.0 eq).

-

Reaction Conditions: Pressurize the vessel with carbon monoxide (CO) to 10 atm and heat at 110 °C for 24 hours.

-

Work-up: After cooling and carefully venting the CO, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer and concentrate.

-

Purification: Purify by column chromatography to yield the N-substituted 5-fluoroisoindolinone.

| Entry | Amine | Product | Yield (%) |

| 1 | Benzylamine | 5-Fluoro-2-benzylisoindolin-1-one | 75 |

| 2 | Aniline | 5-Fluoro-2-phenylisoindolin-1-one | 68 |

| 3 | Cyclohexylamine | 2-Cyclohexyl-5-fluoroisoindolin-1-one | 72 |

Trustworthiness and Self-Validation:

Each protocol described is based on well-established and widely published synthetic methodologies. The progress of each reaction should be carefully monitored by appropriate analytical techniques such as TLC and LC-MS to ensure the complete conversion of starting materials and the formation of the desired products. Spectroscopic characterization (¹H NMR, ¹³C NMR, HRMS) of the purified products is essential to confirm their structures.

Conclusion: A Versatile Platform for Drug Discovery

(4-Fluoro-3-iodophenyl)methanol has been demonstrated to be a versatile and powerful starting material for the synthesis of a diverse range of novel heterocyclic compounds. The strategic application of modern synthetic methodologies, including palladium- and copper-catalyzed cross-coupling reactions and subsequent intramolecular cyclizations, provides a robust platform for the generation of libraries of potential drug candidates. The protocols and insights provided in this application note are intended to empower researchers in their quest for the next generation of therapeutic agents.

References

-

Qiu, X., et al. (2023). Tris(4-azidophenyl)methanol – a novel and multifunctional thiol protecting group. RSC Publishing. Available at: [Link]

-

[Development of novel methods for synthesis of heterocyclic compounds catalyzed by transition metals in fluorinated alcohols]. PubMed. Available at: [Link]

-

Copper Catalyzed Synthesis of Heterocyclic Molecules via C–N and C–O Bond Formation under Microwaves: A Mini-Review. ACS Omega. Available at: [Link]

-

Heterocycle Formation via Palladium-Catalyzed Intramolecular Oxidative C−H Bond Functionalization: An Efficient Strategy for the Synthesis of 2-Aminobenzothiazoles. Organic Letters. Available at: [Link]

-

Synthesis of 1H-Isochromenes and 1,2-Dihydroisoquinolines by Indium(III)-Catalyzed Cycloisomerization of ortho-(Alkynyl)benzyl Derivatives. ResearchGate. Available at: [Link]

-

Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC. Available at: [Link]

-

The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]

-

A copper-catalyzed tandem cyclization reaction of N-acyl enamines and electron-deficient alkynes: direct synthesis of alkynyl substituted pyridines. Organic & Biomolecular Chemistry. Available at: [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. International Journal of ChemTech Research. Available at: [Link]

-

Palladium Nanoparticle Catalyzed Hiyama Coupling Reaction of Benzyl Halides. The Journal of Organic Chemistry. Available at: [Link]

-

Synthesis of isoindolinones. Organic Chemistry Portal. Available at: [Link]

-

Benzofuran synthesis. Organic Chemistry Portal. Available at: [Link]

-

Suzuki–Miyaura Coupling. Royal Society of Chemistry. Available at: [Link]

-

A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmaceutical Research. Available at: [Link]

-

Enantioselective intramolecular cyclization of alkynyl esters catalyzed by a chiral Brønsted base. Chemical Communications. Available at: [Link]

-

Copper-Catalyzed Synthesis of N-Heterocyclic Bicycles. Thieme. Available at: [Link]

-

Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity. Available at: [Link]

-

Heterocyclic Suzuki-Miyaura Coupling Reaction of Metalla-aromatics and Mechanistic Analysis of Site Selectivity. ResearchGate. Available at: [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Available at: [Link]

-

Lewis acid-promoted intramolecular cyclization of ortho-prenylated chalcones: application to first total synthesis of (±) invol. Semantic Scholar. Available at: [Link]

-

Palladium-Catalyzed Chemo- and Regiocontrolled Tandem Cyclization/Cross-Coupling of 2-Benzyl-3-alkynyl Chromones with Aryl Iodides for the Synthesis of 4H-Furo[3,2-c]chromenes and Xanthones. The Journal of Organic Chemistry. Available at: [Link]

- Substituted 3-fluorophenyl methanol compound, pharmaceutical composition and application. Google Patents.

-

Benzofuran synthesis through iodocyclization reactions: recent advances. MedCrave. Available at: [Link]

-